BenchChemオンラインストアへようこそ!

6-aminoquinolin-2(1H)-one

Fluorescence spectroscopy Solvatochromism Spectroscopic probe design

6-Aminoquinolin-2(1H)-one (CAS 79207-68-4), also referred to as 6-amino-2(1H)-quinolinone or 6-aminocarbostyril, is a bicyclic heteroaromatic compound comprising a quinolin-2(1H)-one core bearing a primary amino group at the 6-position. With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, this scaffold combines a hydrogen-bond-donating/acceptor lactam moiety with a nucleophilic aromatic amine, making it a versatile intermediate for constructing diverse bioactive molecules.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 79207-68-4
Cat. No. B1281455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-aminoquinolin-2(1H)-one
CAS79207-68-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)C=C1N
InChIInChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12)
InChIKeyBXXSCBCILYHKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoquinolin-2(1H)-one (CAS 79207-68-4): A Privileged Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


6-Aminoquinolin-2(1H)-one (CAS 79207-68-4), also referred to as 6-amino-2(1H)-quinolinone or 6-aminocarbostyril, is a bicyclic heteroaromatic compound comprising a quinolin-2(1H)-one core bearing a primary amino group at the 6-position [1]. With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, this scaffold combines a hydrogen-bond-donating/acceptor lactam moiety with a nucleophilic aromatic amine, making it a versatile intermediate for constructing diverse bioactive molecules . Commercially, it is supplied at ≥98% purity (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC from multiple vendors .

Why Generic Substitution of 6-Aminoquinolin-2(1H)-one Fails: Position-Dependent Reactivity, Pharmacophoric Requirements, and Physicochemical Constraints


The 6-amino substitution pattern on the quinolin-2(1H)-one scaffold confers a unique combination of electronic character, hydrogen-bonding geometry, and metabolic stability that cannot be replicated by regioisomeric aminoquinolinones (e.g., 5-, 7-, or 8-amino variants) or by alternative 6-position substituents such as hydroxy, nitro, or halogen groups [1]. In the 6-aminoquinolone class of antiviral agents, the 6-amino group has been shown to be essential for anti-HCMV activity; replacement or deletion of this group abolishes selective antiviral potency [2]. Furthermore, the 6-amino substitution imparts fluorescent properties that are absent in the corresponding 6-nitro analog, enabling direct spectroscopic detection without additional tagging [3]. These position- and substituent-specific properties mean that substituting a different quinolinone regioisomer or a differently 6-substituted analog will yield fundamentally different reactivity, biological target engagement, and analytical detectability—directly impacting synthetic yield, assay robustness, and lead optimization trajectories.

Quantitative Differentiation Evidence for 6-Aminoquinolin-2(1H)-one Against Closest Analogs


Fluorescence ON/OFF Contrast: 6-Amino vs. 6-Nitro Substitution on the Quinolone Core

The 6-amino-substituted quinolone core (studied as the N-methyl derivative 6-amino-1-methylquinolin-2(1H)-one, AMQ) exhibits strong fluorescence emission, whereas the corresponding 6-nitro derivative (NMQ) is completely non-fluorescent across all tested solvent systems [1]. This binary ON/OFF spectroscopic contrast is quantitative and reproducible, with AMQ showing a pKa of 3.70 in pure water alongside characteristic solvatochromic shifts (maximum red-shift in DMSO). The 6-nitro analog, by comparison, lacks any detectable emission signal, precluding its use in fluorescence-based assays [1]. Although this study employed N-methylated analogs, the electronic effect of the 6-substituent on the π-system is dictated by the substituent electronic nature (electron-donating NH₂ vs. electron-withdrawing NO₂) and is transferable to the parent 6-aminoquinolin-2(1H)-one scaffold.

Fluorescence spectroscopy Solvatochromism Spectroscopic probe design

Position 6 Amino as an Essential Pharmacophoric Element for Anti-HCMV Selectivity: 6-Aminoquinolone Class Evidence

Within the 6-aminoquinolone (6-AQ) class, the C-6 amino group is a mandatory structural feature for potent and selective anti-HCMV activity. The prototypical 6-AQ compound WC5 inhibits HCMV replication with a selectivity index (SI) of approximately 500 (antiviral EC₅₀ vs. cytotoxicity CC₅₀), while showing approximately 10-fold lower activity against murine cytomegalovirus and no significant activity against human herpesvirus 6 and 8 [1]. In contrast, structurally related quinolones lacking the 6-amino group (e.g., 6-fluoroquinolones) display a fundamentally different antimicrobial profile targeting bacterial type II topoisomerases rather than viral IE2 transactivation [1]. This establishes the 6-amino substituent as a selectivity-determining pharmacophoric element; substitution or removal at this position is expected to abolish the HCMV-selective antiviral phenotype.

Antiviral drug discovery Human cytomegalovirus 6-Aminoquinolone pharmacophore

6-Aminoquinolinone Core as a Claimed BCL6 Inhibitor Pharmacophore: Patent-Defined Scaffold Privilege

The granted US patent US-11001570-B2 (Boehringer Ingelheim, priority 2016/12/13) explicitly claims compounds of formula (I) based on a 6-amino-quinolinone core as inhibitors of the transcriptional repressor BCL6, a validated oncology target [1]. The patent defines the 6-aminoquinolin-2(1H)-one scaffold as the essential template, with permissible variations at positions R₁ through R₅, X, Y, and W, but the 6-amino substituent on the quinolinone ring is invariant across the claimed generic structure [1]. This patent-defined scaffold privilege contrasts with alternative quinolinone-based inhibitor series (e.g., 4-aminoalkyl quinolin-2-ones, 3-hydroxyquinolin-2-ones) that target entirely different proteins (NMDA receptor, DAAO, GSK-3β), demonstrating that the precise substitution pattern determines target engagement and therapeutic indication [2].

BCL6 inhibition Cancer therapeutics Scaffold-based drug design

Commercial Purity and QC Documentation: Batch-Specific Analytical Characterization vs. Unspecified Building Blocks

Multiple reputable suppliers (Bidepharm, Synblock, Capotchem) consistently specify 6-aminoquinolin-2(1H)-one at ≥98% purity by HPLC and provide batch-specific QC documentation including NMR, HPLC, and GC (and in some cases LC-MS) . This level of analytical characterization is not uniformly available for all positional isomers; for instance, the 7-amino regioisomer (CAS 58336-33-7) is listed by fewer suppliers and often at lower purity grades (95%) with less comprehensive QC . The MDL number MFCD01073563 further enables unambiguous compound identification across ordering platforms. Additionally, the compound benefits from predicted physicochemical profiling (XLogP3 = 0.6, TPSA = 55.1 Ų, zero rotatable bonds) that supports its classification as a fragment-like building block suitable for lead optimization [1].

Synthetic chemistry Quality control Procurement specification

Position 6 Functionalization Criticality in Antikinetoplastid Pharmacomodulation: Evidence from 8-Nitroquinolinone SAR

A systematic pharmacomodulation study at position 6 of the 8-nitroquinolin-2(1H)-one pharmacophore demonstrated that the nature of the 6-substituent is the primary determinant of antiparasitic potency and selectivity [1]. Among 15 derivatives synthesized, the 6-bromo-substituted compound (derivative 12) exhibited submicromolar EC₅₀ values of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes, with a selectivity window relative to HepG2 cytotoxicity and favorable microsomal stability (t₁/₂ > 40 min) [1]. In comparison, reference drugs displayed potencies ranging from 30 nM to 13 μM, establishing that 6-position derivatization can achieve or exceed reference-standard antiparasitic potency [1]. While this study uses 8-nitro as an additional substituent, it demonstrates that position 6 on the quinolin-2(1H)-one scaffold is a critical vector for potency optimization, and that 6-aminoquinolin-2(1H)-one serves as the logical synthetic entry point for installing diverse 6-substituents via diazotization or cross-coupling chemistry.

Antiparasitic drug discovery Trypanosoma Structure-activity relationship

Optimal Application Scenarios for 6-Aminoquinolin-2(1H)-one Based on Differentiated Evidence


Medicinal Chemistry: BCL6-Targeted Oncology Lead Optimization

For groups prosecuting BCL6 transcriptional repressor inhibitors as anticancer agents, 6-aminoquinolin-2(1H)-one serves as the core scaffold explicitly claimed in Boehringer Ingelheim's patent (US-11001570-B2). The 6-amino group is invariant in the generic formula, and functionalization at positions R₁–R₅, X, Y, and W enables systematic SAR exploration [1]. Procuring this specific scaffold—rather than regioisomeric aminoquinolinones—ensures that resultant analogs fall within the patented chemical space and align with the established BCL6 pharmacophore. The compound's fragment-like physicochemical profile (XLogP3 = 0.6, TPSA = 55.1 Ų) supports further elaboration while maintaining ligand efficiency metrics [2].

Antiviral Lead Generation: 6-Aminoquinolone Series Targeting HCMV IE2 Protein

Investigators developing anti-HCMV agents should prioritize 6-aminoquinolin-2(1H)-one as the starting scaffold, as the 6-amino group is essential for the selective anti-HCMV activity demonstrated by WC5 and related 6-aminoquinolones (selectivity index ≈ 500) [3]. The WC5 series operates via a distinct mechanism (inhibition of viral IE2 transactivation) that is not shared by 6-fluoroquinolones or other substitution patterns [3]. This target product profile—selective HCMV inhibition with minimal off-target herpesvirus activity—is directly tied to the 6-amino pharmacophore, making alternative regioisomers unsuitable starting points.

Chemical Biology Probe Development: Intrinsically Fluorescent Quinolone Scaffolds

For assay development and chemical probe design requiring label-free fluorescence detection, 6-aminoquinolin-2(1H)-one and its N-alkyl derivatives provide intrinsic fluorescence that is completely absent in the 6-nitro analog [4]. The solvatochromic properties (maximum red-shift in DMSO) and defined pKa (~3.70 for the N-methyl analog) enable environment-sensitive fluorescence measurements, while the 6-nitro precursor remains non-emissive across all solvent systems [4]. Researchers developing fluorescence-based binding, uptake, or enzymatic conversion assays should select the 6-amino compound over the 6-nitro variant to enable direct optical readout without extrinsic fluorophore conjugation.

Antiparasitic Drug Discovery: Position 6 Derivatization for Antitrypanosomal Agents

Groups targeting kinetoplastid diseases (HAT, Chagas disease) can leverage 6-aminoquinolin-2(1H)-one as the synthetic entry point for installing diverse 6-substituents—via diazotization, Sandmeyer, or metal-catalyzed cross-coupling—to optimize antitrypanosomal potency. The pharmacomodulation study at position 6 of the 8-nitroquinolin-2(1H)-one scaffold demonstrated that the 6-substituent dictates submicromolar potency (EC₅₀ as low as 12 nM against T. b. brucei) relative to reference drugs spanning 30 nM to 13 μM [5]. The 6-amino group provides a chemically tractable handle for diversification that is not equivalently accessible from the 7- or 5-amino regioisomers, which may exhibit different reactivity profiles in the same transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-aminoquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.